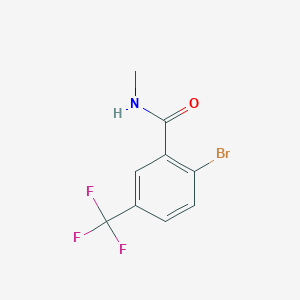

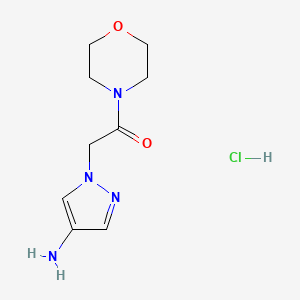

2-Bromo-5-hydroxybenzothiazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Bromo-5-hydroxybenzothiazole and its derivatives has been a subject of interest in recent years. The synthesis often involves the reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones . Another method reported involves the use of 2-bromo benzothiazole and phenylboronic acid pinacol ester, catalyzed by Pd (dppf)Cl 2 CH 2 Cl 2 in the presence of K 2 CO 3 and DMF .Molecular Structure Analysis

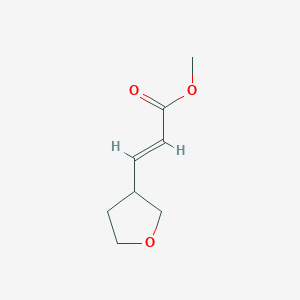

The molecule of 2-Bromo-5-hydroxybenzothiazole is nearly planar, with a dihedral angle of only 3.8 (1.1)° between the benzothiazole and phenyl rings. The C-S-C angle in the thiazole ring is 89.0°, while the C-N-C angle in that ring is 111.5 (3)° .Aplicaciones Científicas De Investigación

Aggregation-Induced Emission (AIE)

This compound may be used in the development of new materials with AIE properties, which are significant for their high solid-state luminescence and potential applications in optoelectronic devices .

Enhanced Stimulated Emission (ESIPT)

2-Bromo-5-hydroxybenzothiazole: could be involved in the synthesis of compounds with ESIPT features, leading to applications in fluorescence probes and sensors .

α-Glucosidase Inhibitor Activity

Benzothiazole derivatives have been studied for their α-glucosidase inhibitor activity, which is relevant in the treatment of diabetes. This compound could be part of a library of molecules tested for such biological activity .

Antibacterial Agents

Research has been conducted on benzothiazole derivatives for their antibacterial properties2-Bromo-5-hydroxybenzothiazole might serve as a precursor in synthesizing new antibacterial agents .

Strigolactone Mimics

It could be used in the synthesis of novel strigolactone mimics, which have applications in agriculture as plant growth regulators .

Safety and Hazards

Direcciones Futuras

The synthesis and study of the pharmacological properties of 2-Bromo-5-hydroxybenzothiazole and its derivatives have become especially relevant due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

Mecanismo De Acción

Target of Action

2-Bromo-5-hydroxybenzothiazole is a derivative of benzothiazole, which is known to play a key role in the design of biologically active compounds . Benzothiazoles (BTAs) are an important class of bicyclic heterocycles . .

Mode of Action

It is known that benzothiazole derivatives exhibit a wide spectrum of biological activity . They interact with their targets, leading to various changes that contribute to their biological effects .

Biochemical Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Pharmacokinetic studies are an integral part of drug research and development, and poor pharmacokinetic properties can lead to drug attrition .

Result of Action

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Action Environment

It is known that the pharmacokinetics of drugs can be influenced by various physiological factors such as blood flow, gastric motility, hepatic enzyme activity, and renal function .

Propiedades

IUPAC Name |

2-bromo-1,3-benzothiazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKCSKREVCNXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-hydroxybenzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)

![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)

![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)